molecular formula C14H15FN2OS B2371378 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 946374-68-1

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B2371378
CAS No.: 946374-68-1
M. Wt: 278.35
InChI Key: QQBMBSITINRGAT-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 3. The acetamide moiety is linked via an ethyl chain to the thiazole ring’s 5-position.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBMBSITINRGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The reaction involves thiourea and an α-bromoketone (e.g., methyl bromoacetone). The ketone’s methyl group becomes the 4-methyl substituent, while the bromine serves as a leaving group for subsequent functionalization.

Key steps :

  • Condensation : Thiourea reacts with the α-bromoketone under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetone).
  • Cyclization : Formation of the thiazole ring via intramolecular nucleophilic attack.

Optimization Considerations

  • Solvent selection : Acetone or DMF enhances solubility of intermediates.
  • Temperature control : Reactions typically proceed at reflux (50–100°C).

Introduction of the 4-Fluorophenyl Group

The 2-position of the thiazole is functionalized with a 4-fluorophenyl group using palladium-catalyzed cross-coupling .

Suzuki-Miyaura Coupling

This method employs a boronic acid and a brominated thiazole intermediate.

Component Details Reference
Catalyst Pd₂(dba)₃ or Pd(PPh₃)₄
Ligand XantPhos or SPhos
Base t-BuONa or Na₂CO₃
Solvent Toluene, dioxane, or DMF
Temperature 80–110°C

Reaction Pathway

  • Bromination : The thiazole intermediate is brominated at the 2-position (e.g., using NBS or Br₂).
  • Coupling : The brominated thiazole reacts with 4-fluorophenylboronic acid under palladium catalysis to yield the 2-(4-fluorophenyl)thiazole derivative.

Acetamide Side Chain Installation

The ethyl acetamide group is introduced via nucleophilic substitution or direct acylation .

Chloroacetamide Intermediate Method

  • Chloroacetylation : React the thiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form a chloroacetamide.
  • Substitution : Displace the chloride with ethylamine to yield the ethyl acetamide derivative.

Example Reaction :
$$
\text{Thiazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Thiazole-ClCH}2\text{CO-NR}2
$$

Direct Acylation

Alternative routes involve acetylating a primary amine attached to the thiazole. For example:
$$
\text{Thiazole-CH}2\text{NH}2 + \text{Ac}2\text{O} \xrightarrow{\text{H}^+} \text{Thiazole-CH}2\text{NHCOCH}_3
$$

Purification and Characterization

Chromatography

  • Column chromatography : Silica gel (hexane/ethyl acetate) for intermediate purification.
  • HPLC : Final purification of the acetamide derivative.

Spectral Data

Technique Key Observations Reference
¹H NMR δ 2.3–2.5 (CH₃), 4.1–4.3 (CH₂), 7.0–7.4 (aromatic protons)
IR C=O stretch at 1690 cm⁻¹ (acetamide)
MS Molecular ion peak at m/z 372.43 (C₂₀H₁₈F₂N₂OS)

Optimization and Variations

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates. For example, Suzuki couplings can be completed in minutes instead of hours.

Parameter Conventional Method Microwave Method
Time 9–19 hours 31–68 seconds
Yield 44–88% 85–97%
Temperature RT–100°C 70–120°C

Alternative Coupling Agents

  • Stille coupling : For aryl stannanes, though less common for fluorophenyl groups.
  • Buchwald-Hartwig amination : For attaching amines to the thiazole.

Challenges and Considerations

  • Regioselectivity : Ensuring the 4-fluorophenyl group attaches to the 2-position of the thiazole.
  • Byproduct Formation : Minimizing side reactions during chloroacetamide substitution.
  • Stability : Protecting sensitive intermediates (e.g., boronic acids) from moisture.

Summary of Key Methods

Step Method Reagents/Conditions Yield Range
Thiazole formation Hantzsch condensation Thiourea, α-bromoketone, K₂CO₃ 60–80%
Fluorophenyl addition Suzuki-Miyaura coupling Pd₂(dba)₃, XantPhos, t-BuONa 70–90%
Acetamide installation Chloroacetamide substitution Chloroacetyl chloride, ethylamine 75–85%

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymes.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The thiazole moiety is believed to play a crucial role in this activity by interacting with specific molecular targets involved in cancer cell proliferation.

Antimicrobial Evaluation

A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity. The minimum inhibitory concentrations (MICs) were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialEscherichia coli0.30 - 0.35Effective against biofilm

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. For example, it exhibited significant growth inhibition in human breast adenocarcinoma (MCF7) cells.

Activity TypeCell LineIC50 (μM)Notes
AntitumorMCF7 (Breast Cancer)< 1.98Significant growth inhibition
AntitumorHT29 (Colon Cancer)< 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

The target compound’s thiazole ring substituents (4-methyl and 4-fluorophenyl) are critical to its electronic and steric profile. Comparisons with analogs from highlight key differences:

Compound Thiazole Substituents Key Properties/Activities Reference
Target Compound 2-(4-Fluorophenyl), 4-methyl Not explicitly reported (structural focus)
9b 2-(4-Fluorophenyl) Synthesized via Cu-catalyzed click chemistry; spectral data (IR, NMR) provided
9c 2-(4-Bromophenyl) Higher molecular weight (Br vs. F) may influence lipophilicity
9d 2-(4-Methylphenyl) Reduced electronegativity (CH₃ vs. F) alters electronic effects

Acetamide Linker Variations

The ethyl chain in the target compound contrasts with triazole or benzothiazole-linked acetamides in and :

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () : Benzothiazole core (vs. thiazole) increases aromatic surface area, possibly enhancing DNA intercalation or kinase inhibition .

Tautomerism and Stability

reports tautomerism in a thiazolidinone-acetamide derivative (3c-I and 3c-A in 1:1 ratio).

Crystallographic and Structural Insights

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Crystal data (monoclinic P21/c, a = 9.5061 Å) reveal a planar dihydrothiadiazole ring, contrasting with the aromatic thiazole in the target compound.
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () : Fused imidazothiazole-pyridine system introduces extended conjugation, which may enhance UV absorbance or fluorescence properties compared to the simpler thiazole-ethyl-acetamide scaffold .

Pharmacological Potential

While direct activity data for the target compound are absent, highlights anti-exudative activity in structurally related acetamides.

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetamide moiety. The IUPAC name is this compound, with the molecular formula C16H18FN2OSC_{16}H_{18}FN_2OS .

This compound exhibits its biological effects through interactions with specific molecular targets. The thiazole and fluorophenyl groups are known to influence enzyme activity and receptor binding. These interactions can lead to various biological responses, including:

  • Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study reported that thiazole derivatives demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Anticancer Activity

In vitro studies have shown that compounds with similar structural features to this compound can inhibit the growth of various cancer cell lines. For instance, a derivative exhibited IC50 values in the micromolar range against breast cancer cells .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study on thiazole derivatives indicated that modifications in the phenyl ring significantly enhanced antimicrobial potency. The inclusion of electron-donating groups improved activity against specific bacterial strains .
  • Anticancer Research : In a study focusing on the anticancer properties of thiazole-containing compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

What are the optimized synthetic routes for N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide?

The synthesis typically involves multi-step procedures with catalytic cyclization and functional group modifications. For example:

  • Step 1 : Reacting substituted oxazolones with amino-triazole derivatives under reflux (150°C, 5 hours) using pyridine and zeolite catalysts .
  • Step 2 : Purification via recrystallization (ethanol/HCl) to isolate the acetamide backbone .
  • Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .

How is structural integrity confirmed for this compound?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR/IR : Assign peaks for the acetamide carbonyl (~1680 cm⁻¹ in IR) and fluorophenyl protons (δ 7.2–7.8 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve the 3D conformation, highlighting intramolecular hydrogen bonds (e.g., N–H···O) and π-π stacking in the thiazole ring .
  • Mass Spectrometry : Confirm molecular weight with ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass) .

What preliminary biological assays are used to evaluate its activity?

Initial screening focuses on target-specific assays:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .
  • Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains, comparing zone-of-inhibition metrics .

Advanced Research Questions

How can mechanistic studies resolve conflicting bioactivity data?

Contradictions in activity (e.g., high in vitro vs. low in vivo efficacy) require:

  • Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate molecular targets .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Dose-Response Analysis : Compare EC₅₀ values across cell lines to identify off-target effects .

What strategies optimize structure-activity relationships (SAR) for this compound?

SAR optimization involves:

  • Functional Group Substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity .
  • Scaffold Hopping : Compare with thiadiazole or pyrazole analogs to balance lipophilicity and solubility .
  • Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase) .

How do reaction conditions influence yield and purity?

Key variables include:

  • Catalyst Selection : Zeolite (Y-H) improves regioselectivity in thiazole formation vs. homogeneous catalysts .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction ion-exchange purification .
  • Temperature Control : Reflux >120°C minimizes side products (e.g., maleimide adducts) .

What computational methods validate its pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using GROMACS .
  • ADMET Prediction : SwissADME predicts logP (~2.8) and CYP2D6 inhibition risk .
  • QSAR Modeling : Train models with IC₅₀ data to correlate substituent electronegativity with activity .

How can multi-target interactions be systematically studied?

  • Phosphoproteomics : Identify kinase substrate phosphorylation changes via LC-MS/MS .
  • Transcriptome Analysis : RNA-seq to map gene expression alterations in treated cell lines .
  • Network Pharmacology : Construct compound-target-disease networks using STRING or KEGG .

What analytical challenges arise in stability studies?

  • Degradation Products : Use UPLC-QTOF to detect hydrolyzed acetamide or oxidized thiazole derivatives .
  • pH-Dependent Stability : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–9) .
  • Light Sensitivity : Monitor photodegradation under UV/Vis exposure with photostability chambers .

How are enantiomeric impurities controlled during synthesis?

  • Chiral Chromatography : Use Chiralpak columns to resolve R/S isomers .
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective steps .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with reference standards .

Methodological Notes

  • Data Consistency : Cross-validate spectral data with CIF files from Acta Crystallographica .
  • Advanced Tools : Cite Bruker SMART/SAINT for crystallography and Gaussian 16 for DFT calculations .

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